N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride
Description
Historical Context of Thiazolidine Chemistry
The historical development of thiazolidine chemistry traces back to fundamental discoveries in heterocyclic chemistry during the early twentieth century. Thiazolidine, the parent compound with formula (CH₂)₃(NH)S, represents a five-membered saturated ring containing both sulfur and nitrogen heteroatoms in the 1 and 3 positions respectively. This structural framework emerged as a subject of intense scientific interest due to its relationship to naturally occurring compounds and its potential as a building block for more complex molecular architectures. The systematic study of thiazolidine derivatives gained momentum through the recognition that many biologically active compounds, including the antibiotic penicillin, contain thiazolidine structural motifs.
The evolution from basic thiazolidine structures to functionalized derivatives like N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride represents a significant advancement in synthetic organic chemistry. Early synthetic approaches focused on condensation reactions involving cysteamine and formaldehyde, which provided the foundational methodology for thiazolidine ring formation. These pioneering efforts established the chemical principles that would later enable the development of more sophisticated derivatives bearing carboxamide functionalities at the 4-position. The introduction of carboxamide groups at the 4-position of the thiazolidine ring opened new avenues for biological activity and chemical reactivity, leading to extensive research into structure-activity relationships.
The development of thiazolidine-4-carboxamide derivatives specifically emerged from efforts to create compounds with enhanced biological properties and improved synthetic accessibility. Research conducted throughout the late twentieth and early twenty-first centuries demonstrated that modifications at the 4-position of the thiazolidine ring could significantly alter the compound's pharmacological profile. The synthesis of N-butyl-1,3-thiazolidine-4-carboxamide and its hydrochloride salt represents the culmination of these synthetic efforts, providing researchers with a stable, well-characterized compound suitable for diverse applications. Modern synthetic methodologies have refined the preparation of such compounds, employing coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 4-Dimethylaminopyridine to facilitate amide bond formation under mild conditions.
Classification and Nomenclature
This compound belongs to the broader classification of heterocyclic organic compounds, specifically within the thiazolidine subfamily of five-membered ring systems containing both sulfur and nitrogen atoms. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the base structure identified as 1,3-thiazolidine to indicate the positions of the nitrogen and sulfur heteroatoms within the five-membered ring. The carboxamide functionality at the 4-position and the N-butyl substituent provide additional specificity to the compound's chemical identity, while the hydrochloride designation indicates the presence of the hydrochloride salt form.
The molecular structure of this compound can be represented by several chemical identifiers that facilitate its recognition and characterization in chemical databases. The Simplified Molecular Input Line Entry System representation is CCCCNC(=O)C1CSCN1.Cl, which provides a linear notation of the molecular structure including the hydrochloride salt. The International Chemical Identifier key CAISTFDBHBTZRI-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across chemical databases and literature searches. These standardized nomenclature systems ensure consistent identification and communication about the compound across different research contexts and publications.
The classification extends beyond simple structural descriptors to include functional group categorizations that reflect the compound's chemical behavior and potential applications. As a carboxamide derivative, the compound exhibits characteristics typical of amide-containing molecules, including hydrogen bonding capabilities and potential for hydrolysis under specific conditions. The thiazolidine ring system contributes additional chemical properties related to sulfur-nitrogen heterocycle chemistry, including potential for ring-opening reactions and coordination with metal centers. The hydrochloride salt form places the compound within the category of pharmaceutical salts, which are commonly employed to enhance compound stability, solubility, and crystalline properties for research and development purposes.
Significance in Chemical Research
The significance of this compound in chemical research stems from its unique structural features and demonstrated biological activities that position it as a valuable tool for investigating structure-activity relationships in heterocyclic chemistry. Research investigations have revealed that this compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are attributed to its interaction with specific molecular targets and modulation of enzyme or receptor functions within biological systems. These activities make the compound particularly valuable for medicinal chemistry research focused on developing new therapeutic agents and understanding the molecular basis of biological activity in thiazolidine derivatives.
The synthetic accessibility and structural versatility of this compound contribute significantly to its research value. The compound can be synthesized through established methodologies involving the coupling of thiazolidine-4-carboxylic acid derivatives with butylamine using standard peptide coupling reagents. This synthetic approach allows for systematic structural modifications and the preparation of related derivatives for comparative studies. The ability to introduce various substituents at different positions of the thiazolidine ring or modify the carboxamide functionality provides researchers with opportunities to explore structure-activity relationships and optimize biological properties for specific applications.
Contemporary research applications of this compound extend across multiple domains of chemical science, including synthetic methodology development, biological screening programs, and pharmaceutical research. The compound serves as a model system for studying thiazolidine chemistry and has been employed in investigations of novel synthetic approaches for heterocyclic compounds. In biological research contexts, the compound's demonstrated activities against various cellular targets make it valuable for screening programs aimed at identifying new bioactive molecules. The hydrochloride salt form enhances the compound's utility in biological studies by providing improved solubility and stability characteristics that facilitate accurate dosing and reproducible experimental results.
The research significance of this compound is further enhanced by its role in advancing understanding of thiazolidine-based drug design and development. Studies have demonstrated that thiazolidine-4-carboxamide derivatives can serve as lead molecules for the development of novel therapeutic agents, particularly in areas such as antimicrobial and anticancer research. The compound's structural features provide insights into the molecular requirements for biological activity in this class of heterocyclic compounds, contributing to the broader understanding of medicinal chemistry principles. These research contributions position this compound as an important compound for continued investigation and development in pharmaceutical sciences.
Properties
IUPAC Name |
N-butyl-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-2-3-4-9-8(11)7-5-12-6-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAISTFDBHBTZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CSCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amides with Aldehydes or Ketones
The primary synthetic route to 1,3-thiazolidine-4-carboxamide derivatives involves the cyclization of an amide precursor with an aldehyde or ketone under controlled conditions. For N-butyl substitution, the corresponding butyl amide is used.
- Starting Materials : A suitable amide such as N-butyl penicillaminamide or related amides.
- Cyclization Agent : Formaldehyde (common aldehyde) or acetone (ketone).
- Solvent : Water is preferred for environmental and safety reasons, though other solvents may be used.
- Reaction Conditions : Temperature range of 10-100°C, commonly around 50°C; reaction time from 0.5 to 4 hours depending on temperature.
- Outcome : Formation of the 1,3-thiazolidine-4-carboxamide ring through a cyclization reaction.
Example from Related Compound Synthesis :
Penicillaminamide (74.0 g, 0.50 mol) reacted with 37% formalin (60.8 g, 0.75 mol) in water at 50°C for 2 hours yielded 5,5-dimethyl-1,3-thiazolidine-4-carboxamide in 94.4% yield after isolation by evaporation and washing with acetone.
Formation of Hydrochloride Salt
After synthesis of the free base amide, conversion to the hydrochloride salt is typically performed to improve stability, solubility, and handling.
- Procedure : The free base is treated with hydrochloric acid under controlled pH conditions.
- Purification : The hydrochloride salt is isolated by crystallization or filtration.
- Notes : The salt form can be used directly or further purified by washing or recrystallization.
Biochemical Hydrolysis and Optical Purity Enhancement (Optional Step)
For optically active forms, biochemical hydrolysis using stereoselective microorganisms such as Mycobacterium or Mycoplana species can be employed to selectively produce the (4R)-1,3-thiazolidine-4-carboxylic acid amide from racemic mixtures.
- Conditions : Temperature 20-70°C, pH 5-13 (preferably 5-10).
- Separation : After reaction, cells are removed by centrifugation or filtration; metal salts of the product can be precipitated and collected.
- Significance : This step enhances optical purity for pharmaceutical applications.
Summary Table of Preparation Parameters for N-butyl-1,3-thiazolidine-4-carboxamide Hydrochloride
| Step | Reagents/Conditions | Temperature | Time | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | N-butyl amide + formaldehyde | 10-100°C (commonly 50°C) | 0.5-4 h | Water preferred | ~90-95 (expected based on analogues) | Stirring, removal of excess aldehyde by evaporation |
| Hydrochloride Salt Formation | Free base + HCl | Ambient | 1-2 h | Ethanol or water | Quantitative | Crystallization or filtration |
| Optional Biochemical Hydrolysis | Microorganisms (Mycobacterium sp.) | 20-70°C | Variable | Aqueous buffer pH 5-10 | High optical purity | For stereoselective production |
Research Findings and Practical Considerations
- The cyclization reaction is robust and can be performed in aqueous media, which is environmentally friendly.
- Reaction temperature and time are critical for optimizing yield and purity.
- The use of formaldehyde as the aldehyde source is common and effective for ring closure.
- Formation of the hydrochloride salt enhances compound stability and facilitates isolation.
- Biocatalytic methods provide stereoselective advantages but require additional process steps.
- Adaptation of multi-component condensation methods may offer alternative synthetic routes with potential for structural diversification.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Alkylated or acylated thiazolidine derivatives
Scientific Research Applications
Table 1: Synthetic Routes for N-butyl-1,3-thiazolidine-4-carboxamide Hydrochloride
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | Butylamine + Thiazolidine-4-carboxylic acid | Solvent-free, 70°C | 80% |
| Method B | Butylamine + Chloroformate derivatives | Acetic acid medium | 75% |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Antifungal Potential
The compound has been evaluated for antifungal activity, particularly in the development of novel antifungal agents. For instance, derivatives of thiazolidines have shown promising results against Candida species, suggesting that this compound could be a scaffold for new antifungal drugs .
Anticancer Research
Thiazolidinone derivatives, including this compound, have demonstrated anticancer properties in various studies. They are believed to inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .
Case Study: Anticancer Activity
A recent study highlighted the use of thiazolidinone derivatives in inhibiting cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis. The findings suggest that compounds like this compound could be further explored for their potential as anticancer therapeutics .
Medicinal Chemistry Applications
This compound serves as a valuable building block in the synthesis of more complex molecules used in drug development. Its structural features allow for modifications that can enhance biological activity or reduce toxicity profiles .
Table 2: Pharmacological Activities of Thiazolidinone Derivatives
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role as a non-ionic organic buffering agent is also notable in cell culture applications, where it helps maintain pH stability .
Mechanism of Action
The mechanism of action of N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways . The compound is known to modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Structural and Functional Implications
Alkyl vs. In contrast, aromatic substituents like 2-methylphenyl (CID 24697003) may improve π-π stacking interactions in target binding . Trifluoroethyl (CAS 1078162-94-3) introduces strong electron-withdrawing effects, altering electronic distribution and possibly metabolic stability .
Cyclopropyl Derivatives :
- N-Cyclopropylmethyl (CAS 1251923-95-1) and N-cyclopropyl-N-methyl (CID 43265039) substituents add steric bulk and conformational rigidity, which could influence receptor binding specificity .
Collision Cross-Section (CCS) Trends :
- The identical CCS values for [M+H]⁺ adducts of CID 24699877 and CID 43265039 (142.3 Ų ) suggest similar gas-phase ion mobility despite differing substituents, possibly due to compensatory steric and electronic effects .
Research and Commercial Relevance
- Commercial Availability: Derivatives like N-tert-butyl (CAS 1251923-51-9) and N-(2,2,2-trifluoroethyl) (CAS 1078162-94-3) are marketed by suppliers such as EOS Med Chem and Santa Cruz Biotechnology, highlighting their use in medicinal chemistry and drug discovery .
- Unmet Potential: The absence of literature on CID 24699877 underscores opportunities for exploring its biological activity, particularly in antimicrobial or photochromic applications, as seen in related naphthalimide-thiazolidine hybrids () .
Biological Activity
N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₇ClN₂OS
- Molecular Weight : 224.75 g/mol
- CAS Number : 1251923-14-4
The compound is characterized by a thiazolidine ring, which is known for its ability to interact with various biological targets. The mechanism of action typically involves binding to enzymes or receptors, influencing their activity and resulting in various biological effects.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies demonstrate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.03 |
| Bacillus subtilis | 0.06 |
| Pseudomonas aeruginosa | 0.046 |
Research indicates that the compound's efficacy may surpass that of traditional antibiotics like ampicillin and streptomycin .
Anticancer Activity
The compound has also shown promising results in anticancer studies. It has been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers tested this compound against clinical isolates of Staphylococcus aureus and found it effective at low concentrations, suggesting its potential as a treatment option for antibiotic-resistant infections .
- Case Study on Anticancer Activity : In a preclinical trial involving MCF-7 cells, the compound was administered at varying concentrations over 48 hours. Results indicated a dose-dependent increase in apoptosis markers, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for N-butyl-1,3-thiazolidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via coupling reactions involving thiazolidine carboxamide precursors. For example, Suzuki-Miyaura cross-coupling has been employed for structurally analogous thiazolidine derivatives, where pyrazolylboronic acid esters react with halogenated intermediates (e.g., bromo/iodo-substituted naphthalimides) under palladium catalysis. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of boronic acid esters to halide precursors. Reaction progress can be monitored via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
Purity assessment commonly employs reversed-phase HPLC with UV detection (λ = 254 nm), using a C18 column and a gradient elution of acetonitrile/water with 0.1% trifluoroacetic acid. Structural confirmation is achieved via H/C NMR, FT-IR (for amide C=O stretching at ~1650 cm), and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides definitive confirmation .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies should assess degradation under acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and oxidative environments (HO). Accelerated stability testing at 40°C/75% relative humidity over 4 weeks, followed by HPLC analysis, is recommended to identify degradation products .
Q. How can researchers mitigate byproduct formation during synthesis?
Byproducts often arise from incomplete coupling or hydrolysis of the thiazolidine ring. Strategies include:
- Using anhydrous solvents and inert atmospheres (N/Ar) to prevent hydrolysis.
- Optimizing catalyst loading (e.g., 5 mol% Pd(PPh)) and reaction time (12–24 hrs).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. What spectroscopic signatures distinguish the hydrochloride salt from the free base?
The hydrochloride salt shows a broad IR peak at ~2500 cm (N-H stretching of the ammonium ion) and a downfield shift in H NMR for the proton adjacent to the charged nitrogen (~3.5–4.0 ppm). ESI-MS in positive ion mode will display a [M+H] peak with a chloride counterion confirmed via ion chromatography .
Advanced Research Questions
Q. How does solvent polarity influence the photophysical properties of N-butyl-1,3-thiazolidine-4-carboxamide derivatives?
Studies on analogous naphthalimide-thiazolidine hybrids demonstrate that increasing solvent polarity induces a red shift in fluorescence emission (e.g., λ shifts from 450 nm in hexane to 520 nm in DMSO). This is attributed to solvatochromism and stabilization of the excited-state dipole. Researchers should correlate Stokes shift with solvent dielectric constants using Lippert-Mataga plots .
Q. What methodological challenges arise in crystallizing this compound, and how can they be addressed?
Crystallization difficulties often stem from conformational flexibility of the N-butyl chain. Techniques include:
- Slow vapor diffusion with dichloromethane/hexane.
- Seeding with microcrystals obtained via solvent annealing.
- Using SHELXD for structure solution from twinned or low-resolution data (e.g., high mosaicity crystals). Data collection at synchrotron sources (λ = 0.7–1.0 Å) improves anomalous dispersion signals .
Q. How can researchers resolve contradictions in reported biological activity data for thiazolidine carboxamides?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:
Q. What advanced computational methods are suitable for modeling the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to enzymes like histone deacetylases (HDACs). QSAR models using Hammett σ constants for substituents on the thiazolidine ring improve activity predictions. DFT calculations (B3LYP/6-31G**) elucidate electronic properties influencing reactivity .
Q. How can degradation pathways be elucidated under accelerated stability conditions?
Forced degradation (e.g., 1 M NaOH, 70°C/24 hrs) followed by LC-MS/MS identifies hydrolytic cleavage products (e.g., free thiazolidine or butylamine fragments). Isotopic labeling (C-carboxamide) and H-C HSQC NMR track degradation kinetics. Kinetic modeling (Arrhenius plots) extrapolates shelf-life under ambient conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
